Ethyl 2-fluoro-5-methylphenylacetate
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H13FO2 |
|---|---|
Molecular Weight |
196.22 g/mol |
IUPAC Name |
ethyl 2-(2-fluoro-5-methylphenyl)acetate |
InChI |
InChI=1S/C11H13FO2/c1-3-14-11(13)7-9-6-8(2)4-5-10(9)12/h4-6H,3,7H2,1-2H3 |
InChI Key |
XJZXZXYJMAQXJH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=C(C=CC(=C1)C)F |
Origin of Product |
United States |
Reactivity and Mechanistic Investigations of Ethyl 2 Fluoro 5 Methylphenylacetate Transformations
Nucleophilic Substitution Processes on the Aromatic Ring
The presence of a fluorine atom on the aromatic ring opens up possibilities for nucleophilic aromatic substitution (SNAr) reactions. The success of these reactions is highly dependent on the nature of the leaving group and the activation provided by other substituents.
Reactivity Profile of Brominated and Fluorinated Aromatic Positions
In the context of nucleophilic aromatic substitution, the reactivity of a halogenated position is influenced by the electronegativity and leaving group ability of the halogen. While fluorine is the most electronegative halogen, its bond to an aromatic carbon is very strong, making it a poor leaving group in traditional SN2 reactions. However, in SNAr reactions, the high electronegativity of fluorine serves to activate the aromatic ring towards nucleophilic attack by stabilizing the intermediate Meisenheimer complex. nih.govlibretexts.org
Conversely, bromine is a better leaving group than fluorine due to the weaker carbon-bromine bond. In cross-coupling reactions, which proceed via different mechanisms (vide infra), the C-Br bond is more readily cleaved by a metal catalyst than the C-F bond. thieme-connect.de Therefore, a brominated analogue of ethyl 2-fluoro-5-methylphenylacetate would be more reactive in reactions like Suzuki or Heck couplings at the brominated position. However, for SNAr, the fluorine atom at the 2-position of the title compound makes the ring susceptible to nucleophilic attack, particularly when additional activating groups are present.
| Reaction Type | Aryl Fluoride (B91410) Reactivity | Aryl Bromide Reactivity | Mechanistic Consideration |
|---|---|---|---|
| Nucleophilic Aromatic Substitution (SNAr) | Higher (with activating groups) | Lower | Rate-determining step is nucleophilic attack, stabilized by electronegative halogen. nih.gov |
| Palladium-Catalyzed Cross-Coupling | Lower | Higher | Rate-determining step is often oxidative addition, favored for weaker C-X bonds. thieme-connect.de |
Specific Nucleophilic Aromatic Substitution (SNAr) Dynamics
The dynamics of SNAr reactions on this compound are dictated by the electronic properties of its substituents. The fluorine atom at the 2-position is an ortho,para-director for electrophilic aromatic substitution but activates the ring for nucleophilic attack, particularly at the ortho and para positions relative to itself. The methyl group at the 5-position is an electron-donating group, which slightly deactivates the ring towards nucleophilic attack. The ethyl acetate (B1210297) group at the 1-position has a carbonyl moiety which is electron-withdrawing and can help to stabilize the negative charge of the Meisenheimer intermediate, especially if the attack occurs at the ortho or para positions.
Functional Group Interconversions of Peripheral Substituents
The methyl and ethyl ester groups on the periphery of the molecule offer sites for various functional group interconversions.
Oxidation Reactions of the Methyl Group
The methyl group attached to the aromatic ring can be oxidized to a variety of functional groups, including an aldehyde or a carboxylic acid. The choice of oxidizing agent and reaction conditions determines the outcome.
Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (CrO₃) typically oxidize the methyl group of toluene (B28343) and its derivatives to a carboxylic acid. ncert.nic.inthieme.de Applying these conditions to this compound would likely yield 2-fluoro-5-carboxyphenylacetic acid ethyl ester, assuming the ester group remains intact under the reaction conditions.
For the selective oxidation to the aldehyde stage, milder and more controlled methods are required. The Etard reaction, which uses chromyl chloride (CrO₂Cl₂), can convert a methyl group to an aldehyde. ncert.nic.in Another approach involves the oxidation of the methyl group to a benzylidene diacetate using chromic oxide in acetic anhydride (B1165640), followed by hydrolysis to the aldehyde. ncert.nic.in These methods would need to be carefully optimized to avoid over-oxidation or reaction with the ester functionality.
| Oxidizing Agent | Typical Product | Potential Product from this compound |
|---|---|---|
| KMnO₄, heat | Carboxylic acid | 2-fluoro-5-carboxyphenylacetic acid ethyl ester |
| CrO₂Cl₂ (Etard Reaction) | Aldehyde | Ethyl 2-fluoro-5-formylphenylacetate |
| CrO₃, Ac₂O then H₃O⁺ | Aldehyde | Ethyl 2-fluoro-5-formylphenylacetate |
Reduction Reactions of the Ethyl Ester Moiety
The ethyl ester group can be reduced to a primary alcohol. Common reducing agents for this transformation include lithium aluminum hydride (LAH) and diisobutylaluminium hydride (DIBAL-H).
LAH is a powerful reducing agent that will readily reduce the ester to the corresponding alcohol, 2-(2-fluoro-5-methylphenyl)ethanol. harvard.edu However, LAH is generally not chemoselective and may also reduce other functional groups if present. In this specific molecule, the other substituents (fluoro and methyl) are generally stable to LAH.
DIBAL-H is a more sterically hindered and less reactive reducing agent, which allows for more controlled reductions. At low temperatures, DIBAL-H can reduce esters to aldehydes. ncert.nic.innih.gov Therefore, treatment of this compound with one equivalent of DIBAL-H at low temperature could potentially yield 2-(2-fluoro-5-methylphenyl)acetaldehyde. Using an excess of DIBAL-H or conducting the reaction at higher temperatures would lead to the primary alcohol. The selective reduction of esters in the presence of other functional groups is an active area of research. researchgate.netgoogle.comchemrxiv.org
Cross-Coupling Reactions for Molecular Complexity Enhancement
Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. This compound can potentially participate in these reactions through its aryl-fluorine bond, or after conversion of one of the other functional groups to a suitable coupling partner (e.g., triflate or halide).
Palladium-catalyzed cross-coupling reactions such as the Suzuki, thieme-connect.densf.govrsc.org Heck, organic-chemistry.orgwikipedia.orgyoutube.commdpi.comlibretexts.org and Sonogashira nih.govnih.govyoutube.comyoutube.comyoutube.com reactions are fundamental in modern organic synthesis. While aryl fluorides are generally less reactive than other aryl halides in these reactions, recent advances in catalyst design have enabled the use of aryl fluorides as coupling partners. nih.govnih.gov
Suzuki Coupling: This reaction couples an organoboron reagent with an organic halide or triflate. This compound could potentially be coupled with various boronic acids in the presence of a suitable palladium catalyst and base to introduce a new aryl or alkyl group at the 2-position. nsf.govnih.gov
Heck Reaction: This reaction involves the coupling of an unsaturated halide with an alkene. organic-chemistry.orgwikipedia.org It could be envisioned that this compound could react with an alkene to introduce a vinyl group at the 2-position.
Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide. youtube.comyoutube.com This would allow for the introduction of an alkyne moiety at the 2-position of the aromatic ring.
The reactivity in these cross-coupling reactions would be significantly enhanced if the fluorine atom were replaced by a more reactive leaving group like bromine, iodine, or a triflate.
| Reaction Name | Coupling Partner | Potential Product Structure |
|---|---|---|
| Suzuki | R-B(OH)₂ | An ethyl (5-methyl-2-R-phenyl)acetate |
| Heck | Alkene (e.g., H₂C=CHR') | An ethyl (5-methyl-2-(alkenyl)phenyl)acetate |
| Sonogashira | Terminal alkyne (e.g., H-C≡C-R'') | An ethyl (5-methyl-2-(alkynyl)phenyl)acetate |
Palladium-Catalyzed Coupling Strategies (e.g., Suzuki-Miyaura)
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. Among these, the Suzuki-Miyaura coupling is exceptionally widely used due to its mild reaction conditions, tolerance of a broad range of functional groups, and the low toxicity of its boron-based reagents. pressbooks.pub The general transformation involves the coupling of an organoboron compound (like a boronic acid or ester) with an organohalide or triflate, catalyzed by a palladium(0) complex. pressbooks.pub
While direct research on the Suzuki-Miyaura coupling of this compound itself as an electrophile is not prominently documented, its structure is amenable to such reactions, typically by introducing a halide or sulfonate leaving group onto the aromatic ring. For instance, a brominated derivative of the parent phenol (B47542) could be a suitable coupling partner. The general mechanism for a Suzuki-Miyaura coupling proceeds via a catalytic cycle involving three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron reagent to the resulting Pd(II) complex, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. pressbooks.pub
The presence of a fluorine atom ortho to the coupling site can influence the reaction's efficiency. Studies on highly fluorinated arylboronic esters have shown that fluoride ions can play a important role in the transmetalation step. nih.gov The choice of catalyst, ligand, and base is critical for achieving high yields, particularly with challenging or deactivated substrates. researchgate.netcdnsciencepub.com
Below is a table representing typical conditions for Suzuki-Miyaura couplings of related aryl esters and fluorinated aromatic compounds, illustrating the common parameters used in such transformations.
Interactive Data Table: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Electrophiles Note: This table presents generalized conditions for related compound classes due to the absence of specific data for this compound.
| Aryl Electrophile Example | Boronic Acid/Ester | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| Aryl Bromide | Phenylboronic acid | Pd(PPh₃)₄ (2-5) | - | Na₂CO₃ | Toluene/H₂O | 80-100 | >90 |
| Aryl Chloride | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1-2) | SPhos (2-4) | K₃PO₄ | Dioxane | 100 | ~85 |
| Aryl Triflate | Heteroarylboronic acid | Pd(OAc)₂ (5) | RuPhos (10) | Cs₂CO₃ | THF | 65 | ~75-85 |
| Fluoro-Aryl Bromide | Alkylboronic acid | PdCl₂(dppf) (3) | - | K₂CO₃ | DMF | 90 | >80 |
Sigmatropic Rearrangements and Related Pericyclic Transformations in Arylacetate Frameworks
Sigmatropic rearrangements are concerted, intramolecular pericyclic reactions where a sigma bond migrates across a π-electron system. wikipedia.org These transformations are governed by the principles of orbital symmetry and are highly valuable for their ability to construct complex stereochemistry in a controlled manner. nih.gov
Within the context of arylacetate frameworks like this compound, the most relevant transformation is the Claisen rearrangement . The classic Claisen rearrangement involves the -sigmatropic rearrangement of an allyl vinyl ether to a γ,δ-unsaturated carbonyl compound. libretexts.org A powerful variant, the Ireland-Claisen rearrangement , utilizes an ester enolate (or its silyl (B83357) ketene (B1206846) acetal (B89532) equivalent) derived from an allylic ester. wikipedia.orgmasterorganicchemistry.com This modification allows the rearrangement to proceed under much milder conditions (from -78 °C to room temperature) compared to the high temperatures often required for the traditional Claisen rearrangement. wikipedia.org
To apply this to a structure like this compound, one would first form the corresponding enolate using a strong base like lithium diisopropylamide (LDA). If this enolate is derived from an allylic ester of 2-fluoro-5-methylphenylacetic acid, it can undergo a -sigmatropic rearrangement. The stereochemical outcome of the reaction is highly dependent on the geometry (E or Z) of the intermediate enolate or silyl ketene acetal, which can often be controlled by the reaction conditions, such as the choice of solvent. acs.org
The following table provides illustrative examples of Claisen-type rearrangements in ester frameworks, demonstrating the principles of this transformation.
Interactive Data Table: Examples of -Sigmatropic Rearrangements in Ester Frameworks Note: This table presents examples from related systems to illustrate the principles of sigmatropic rearrangements in arylacetate frameworks.
| Substrate | Rearrangement Type | Key Reagents | Intermediate | Product |
| Allyl Phenyl Ether | Aromatic Claisen | Heat (~200 °C) | Dienone | o-Allylphenol |
| Allylic Acetate | Ireland-Claisen | 1. LDA, THF; 2. TMSCl | Silyl Ketene Acetal | γ,δ-Unsaturated Carboxylic Acid |
| Allylic Alcohol | Johnson-Claisen | Triethyl orthoacetate, H⁺ | Ketene Acetal | γ,δ-Unsaturated Ester |
| Unsaturated Amino Acid Ester | Kazmaier-Claisen | LDA, ZnCl₂ | Chelated Enolate | α-Allyl-α-Amino Acid |
These examples underscore the synthetic power of sigmatropic rearrangements to modify core structures in a predictable and stereoselective manner, a strategy that holds potential for the chemical derivatization of this compound. nih.gov
Applications in Advanced Organic Synthesis and Drug Discovery Research
Strategic Intermediate in Pharmaceutical and Agrochemical Synthesis
Ethyl 2-fluoro-5-methylphenylacetate's structure makes it an attractive starting material for the synthesis of a variety of bioactive molecules.
Protein kinases are crucial enzymes that regulate a multitude of cellular processes, and their dysregulation is implicated in diseases such as cancer. capes.gov.br The development of small molecule kinase inhibitors is a major focus of modern drug discovery. capes.gov.bracs.org Phenylacetic acid derivatives are recognized as important scaffolds in the design of such inhibitors. nih.gov For instance, novel phthalic-based derivatives have been designed as potent anticancer tyrosine kinase inhibitors. acs.orgnih.gov While direct synthesis of kinase inhibitors from this compound is not extensively documented in publicly available literature, its structural motif is present in compounds designed to target these enzymes. The introduction of fluorine into potential drug candidates is a common strategy to enhance their pharmacological profile.
Positron Emission Tomography (PET) is a powerful non-invasive imaging technique used in clinical diagnostics and biomedical research. It relies on the use of molecules labeled with positron-emitting radionuclides, such as fluorine-18 (B77423). nih.govuni.lu The development of efficient methods for incorporating fluorine-18 into bioactive molecules is a key area of radiochemistry research. acs.org Methods for the direct [¹⁸F]fluoride labeling of aromatic compounds, including phenylacetic acid esters, have been developed. nih.gov These methods open up the possibility of derivatizing compounds like this compound for use as PET imaging agents, which could be valuable for studying biological processes and the distribution of drugs in the body. The relatively long half-life of fluorine-18 (109.8 minutes) is advantageous for imaging studies. uni.lu
Non-steroidal anti-inflammatory drugs (NSAIDs) are a widely used class of medications for treating pain and inflammation. Many NSAIDs, such as diclofenac (B195802) and fenbufen, are derivatives of phenylacetic acid. nih.gov The anti-inflammatory activity of these drugs is primarily due to their inhibition of cyclooxygenase (COX) enzymes. neu.edu.tr Research has shown that specific structural features, such as the substitution pattern on the phenyl ring, are crucial for their activity. A patent for 5-alkyl-2-arylaminophenylacetic acids and their derivatives, which include compounds with fluoro substituents, highlights their potential as selective COX-2 inhibitors. google.com This suggests that this compound could serve as a key building block for the synthesis of novel and potentially more selective NSAID analogs.
Contributions to Functional Material Science and Liquid Crystal Research
The introduction of fluorine atoms into organic molecules can significantly alter their electronic properties, making them suitable for applications in material science. tandfonline.com Fluorinated compounds are of particular interest in the development of liquid crystals, which are essential components of modern display technologies. nih.gov The presence of fluorine can influence the mesomorphic properties, such as the temperature range of the liquid crystalline phase and the dielectric anisotropy. While the direct application of this compound in liquid crystal synthesis is not widely reported, the synthesis of ferroelectric liquid crystal materials often involves phenyl rings and ester functionalities, indicating the potential of such fluorinated building blocks in this field. capes.gov.br
Use in Biochemical Assays and Biological Probe Development
Phenylacetic acid and its derivatives are utilized in various biochemical assays to study enzyme mechanisms and identify potential inhibitors. For example, phenylacetate-coenzyme A ligase is an enzyme involved in the aerobic metabolism of phenylacetic acid in some bacteria. nih.gov The study of such enzymes can be facilitated by using synthetic analogs of the natural substrate. While specific uses of this compound in biochemical assays are not detailed in the literature, its structural similarity to known enzyme substrates and inhibitors suggests its potential as a tool for biochemical research. As a fluorinated compound, it could also be used in the development of probes for ¹⁹F NMR spectroscopy, a technique used to study molecular interactions and cellular processes.
Data Tables
Table 1: Properties of this compound
| Property | Value |
| Molecular Formula | C₁₁H₁₃FO₂ |
| Molecular Weight | 196.22 g/mol |
| Appearance | Colorless liquid (predicted) |
| Boiling Point | Not available |
| Melting Point | Not available |
| CAS Number | 203314-28-7 |
Table 2: Related Phenylacetic Acid Derivatives in Research
| Compound Name | Application / Research Area | Reference |
| Diclofenac | Non-Steroidal Anti-Inflammatory Drug (NSAID) | nih.gov |
| Ibuprofen | Non-Steroidal Anti-Inflammatory Drug (NSAID) | nih.gov |
| 2-(2-fluoro-5-methylphenyl)acetic acid | Chemical intermediate | uni.lu |
| 5-Alkyl-2-arylaminophenylacetic acids | Potential selective COX-2 inhibitors | google.com |
Computational Chemistry Studies
Density Functional Theory (DFT) Applications for Molecular Geometry and Electronic Structure
Future research employing Density Functional Theory (DFT) would be instrumental in characterizing the fundamental properties of Ethyl 2-fluoro-5-methylphenylacetate. DFT calculations, using appropriate functionals (e.g., B3LYP) and basis sets (e.g., 6-311++G(d,p)), could predict the optimized molecular geometry. This would provide precise data on bond lengths, bond angles, and dihedral angles, offering a three-dimensional representation of the molecule's lowest energy state.
Furthermore, DFT is a powerful tool for analyzing the electronic structure. Calculations could determine the distribution of electron density, identify the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and quantify the molecular electrostatic potential (MEP). These parameters are crucial for understanding the molecule's reactivity, stability, and intermolecular interactions.
Table 1: Hypothetical DFT-Calculated Geometrical Parameters for this compound
| Parameter | Predicted Value |
| C-F Bond Length (Å) | Data Not Available |
| C=O Bond Length (Å) | Data Not Available |
| C-O-C Bond Angle (°) | Data Not Available |
| Phenyl Ring Dihedral Angle (°) | Data Not Available |
Note: This table represents the type of data that would be generated from DFT studies; the values are currently unavailable in published literature.
Mechanistic Insights into Reaction Pathways and Transition State Analysis
Computational studies are invaluable for mapping out the intricate details of chemical reactions. For this compound, DFT calculations could be used to investigate various potential reaction mechanisms, such as its synthesis or degradation pathways. By locating the transition state structures along a proposed reaction coordinate, researchers can calculate the activation energies, providing a quantitative measure of the reaction's feasibility.
This type of analysis would clarify the step-by-step process of bond formation and breakage, identifying key intermediates and the energetic barriers that govern the reaction rate. Such insights are fundamental for optimizing reaction conditions and developing more efficient synthetic routes.
Prediction of Regioselectivity and Stereochemical Outcomes Based on Steric and Electronic Effects
The substitution pattern on the phenyl ring of this compound (a fluorine atom at position 2 and a methyl group at position 5) makes it an interesting candidate for studies on regioselectivity in reactions like electrophilic aromatic substitution. Computational models can predict the most likely sites of reaction by analyzing the electronic properties and steric hindrance at different positions on the aromatic ring.
By calculating parameters such as Fukui functions or atomic partial charges, researchers could quantitatively assess the reactivity of each carbon atom on the phenyl ring. This would allow for the prediction of the major and minor products of a given reaction, guiding synthetic efforts. Similarly, if the molecule were to participate in reactions creating new chiral centers, computational analysis could predict the favored stereochemical outcome.
Molecular Dynamics Simulations and Conformational Analysis
While DFT is excellent for stationary points on the potential energy surface, Molecular Dynamics (MD) simulations offer a way to explore the dynamic behavior of this compound over time. An MD simulation would model the movements of every atom in the molecule, providing a detailed picture of its conformational flexibility.
This is particularly relevant for the ethyl ester group, which can rotate and adopt various conformations. By running simulations, it would be possible to identify the most stable conformers and the energy barriers between them. This information is crucial for understanding how the molecule's shape influences its physical properties and its interactions with other molecules.
Table 2: Potential Conformational States of this compound from Future MD Simulations
| Conformer | Relative Energy (kcal/mol) | Population (%) | Key Dihedral Angle(s) (°) |
| Conformer A | Data Not Available | Data Not Available | Data Not Available |
| Conformer B | Data Not Available | Data Not Available | Data Not Available |
| Conformer C | Data Not Available | Data Not Available | Data Not Available |
Note: This table illustrates the type of results expected from a conformational analysis; specific data for this compound is not currently available.
Advanced Analytical Characterization in Research and Development
Chromatographic Techniques for Purity Assessment and Isomer Separation
Chromatography is an indispensable tool for separating the target compound from impurities, starting materials, and byproducts, as well as for resolving stereoisomers.
High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of non-volatile compounds and is particularly powerful for separating stereoisomers. nih.gov Since "Ethyl 2-fluoro-5-methylphenylacetate" possesses a chiral center at the alpha-carbon, separating its enantiomers is crucial for stereoselective synthesis and application studies.
The direct separation of enantiomers is most commonly achieved using chiral stationary phases (CSPs). nih.govresearchgate.net Polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralpak® and Lux® series), are widely successful in resolving a broad range of chiral molecules, including those with aromatic rings. nih.govresearchgate.net For halogenated aromatic compounds, stationary phases containing fluorinated phenyl groups can offer unique selectivity due to specific dipole-dipole and π–π interactions. chromatographyonline.combohrium.com
The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector on the stationary phase, leading to different retention times. researchgate.net Method development typically involves screening various CSPs and mobile phase compositions (often mixtures of alkanes like hexane (B92381) with an alcohol modifier such as isopropanol (B130326) or ethanol) to achieve optimal resolution. shimadzu.com
Alternatively, an indirect approach involves derivatizing the racemic analyte with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral HPLC column. nih.gov
Table 1: Illustrative HPLC Conditions for Chiral Separation
| Parameter | Condition | Purpose |
|---|---|---|
| Column | Chiralpak® IA/IB/IC (Polysaccharide-based CSP) | To provide a chiral environment for enantiomeric recognition. nih.gov |
| Mobile Phase | n-Hexane/Isopropanol (e.g., 90:10 v/v) | To elute the compounds and modulate retention and selectivity. shimadzu.com |
| Flow Rate | 1.0 mL/min | To ensure efficient separation and good peak shape. |
| Detection | UV at 254 nm | Aromatic ring provides strong UV absorbance for detection. |
| Temperature | 25 °C | To ensure reproducible retention times. |
Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is the standard for analyzing volatile and semi-volatile organic compounds. nih.govmdpi.com It is used to assess the purity of "this compound" by detecting and quantifying volatile impurities. These can include residual solvents from the synthesis (e.g., ethanol, toluene), unreacted starting materials, or volatile byproducts. mdpi.com
In a typical GC analysis, the sample is injected into a heated port, where it vaporizes and is carried by an inert gas (e.g., helium) through a capillary column. The column, usually coated with a stationary phase like polydimethylsiloxane, separates compounds based on their boiling points and interactions with the phase. A Flame Ionization Detector (FID) or a mass spectrometer is used for detection. thermofisher.com The method allows for the determination of the percentage purity of the main compound and the identification of trace-level impurities. mdpi.comthermofisher.com
Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis
Mass Spectrometry (MS) is a powerful technique that provides information about the molecular weight and structure of a compound. chemguide.co.uk When a molecule is introduced into the mass spectrometer, it is ionized to form a molecular ion (M+). The mass-to-charge ratio (m/z) of this ion confirms the molecular weight of the compound. chemguide.co.uk For "this compound" (C₁₁H₁₃FO₂), the expected molecular weight is approximately 196.09 g/mol .
The molecular ion is often unstable and breaks apart into smaller, characteristic fragment ions. chemguide.co.uk The resulting fragmentation pattern serves as a molecular fingerprint. For aromatic esters, fragmentation often involves cleavage of bonds adjacent to the carbonyl group (α-cleavage). libretexts.orgmiamioh.edu
Expected Fragmentation Pattern for this compound:
Loss of the ethoxy group (-OCH₂CH₃): This α-cleavage would result in a fragment ion [M - 45]⁺.
Loss of the ethyl group (-CH₂CH₃): Resulting in an ion [M - 29]⁺.
Formation of the tropylium (B1234903) ion: Cleavage of the side chain can lead to the formation of a fluorinated and methylated tropylium-like cation, a common feature in the mass spectra of substituted benzene (B151609) derivatives. nih.gov
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, typically to four or more decimal places. nih.gov This precision allows for the determination of the exact elemental formula of the compound and its fragments. rsc.org For "this compound," HRMS would distinguish its formula, C₁₁H₁₃FO₂, from other potential isobaric compounds (molecules with the same nominal mass but different elemental compositions), thereby providing unambiguous confirmation of its identity.
Table 2: HRMS Data for this compound
| Ion Formula | Calculated Mass (m/z) | Adduct |
|---|---|---|
| [C₁₁H₁₃FO₂ + H]⁺ | 197.0972 | [M+H]⁺ |
| [C₁₁H₁₃FO₂ + Na]⁺ | 219.0792 | [M+Na]⁺ |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the detailed structure of an organic molecule in solution. nih.govnumberanalytics.com It provides information on the connectivity of atoms and their chemical environment. For fluorinated compounds, ¹⁹F NMR is also highly informative. rsc.orgrsc.org
Proton (¹H) NMR spectroscopy reveals the number of different types of protons in a molecule, their relative numbers, and their proximity to other nuclei. chemicalbook.com In the spectrum of "this compound," each unique proton or group of equivalent protons will produce a distinct signal. The position (chemical shift, δ), splitting pattern (multiplicity), and integration of these signals provide a complete map of the proton framework.
The presence of the fluorine atom will cause additional splitting (coupling) in the signals of nearby protons, which is a key diagnostic feature. rsc.org
Table 3: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
|---|---|---|---|---|---|
| Ar-H | ~7.0-7.3 | Multiplet (m) | 3H | Aromatic protons on the phenyl ring. | |
| CH(F) | ~5.5-5.7 | Doublet of Quartets (dq) or complex multiplet | JH-F ≈ 48-50 Hz; JH-H ≈ 7 Hz | 1H | Methine proton alpha to the fluorine and phenyl ring. |
| -OCH₂CH₃ | ~4.2 | Quartet (q) | JH-H ≈ 7.1 Hz | 2H | Methylene protons of the ethyl ester group. |
| -CH₃ (Aromatic) | ~2.3 | Singlet (s) | 3H | Methyl group protons on the phenyl ring. |
| -OCH₂CH₃ | ~1.2 | Triplet (t) | JH-H ≈ 7.1 Hz | 3H | Methyl protons of the ethyl ester group. |
Note: The chemical shifts and coupling constants are approximate and can vary based on the solvent and experimental conditions. The multiplicity of the CH(F) proton will be complex due to coupling with both the fluorine atom and adjacent aromatic protons.
Carbon-13 (¹³C) and Fluorine-19 (¹⁹F) NMR Spectroscopy for Carbon Skeleton and Fluorine Environment Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of modern chemical analysis. For fluorinated compounds like this compound, ¹³C and ¹⁹F NMR are particularly insightful.
Carbon-13 (¹³C) NMR Spectroscopy provides a detailed map of the carbon framework of a molecule. Each unique carbon atom in the structure of this compound would theoretically produce a distinct signal in the ¹³C NMR spectrum. The chemical shift of each signal is influenced by the electronic environment of the carbon atom. For instance, the carbonyl carbon of the ester group would appear significantly downfield (at a higher ppm value) compared to the aromatic and aliphatic carbons due to the deshielding effect of the attached oxygen atoms. The carbon atom directly bonded to the fluorine would exhibit a characteristic splitting pattern due to carbon-fluorine coupling (¹JCF), a valuable diagnostic tool. The aromatic carbons would also show smaller couplings to fluorine (nJCF).
Expected ¹³C NMR Data for this compound:
| Carbon Atom | Expected Chemical Shift (ppm) | Expected Multiplicity |
| Carbonyl (C=O) | ~170 | Singlet (or small triplet due to coupling with adjacent CH2) |
| Aromatic C-F | ~160 | Doublet |
| Other Aromatic Cs | 115-140 | Doublets or Singlets |
| Methylene (-OCH2-) | ~61 | Singlet |
| Methylene (-CH2-Ph) | ~40 | Doublet |
| Methyl (Aromatic -CH3) | ~20 | Singlet |
| Methyl (Ethyl -CH3) | ~14 | Singlet |
Fluorine-19 (¹⁹F) NMR Spectroscopy is a highly sensitive technique that provides specific information about the fluorine atom's environment. wikipedia.org The chemical shift of the fluorine signal is highly dependent on its position and the nature of neighboring substituents. azom.com In this compound, the single fluorine atom on the aromatic ring would produce one primary signal. wikipedia.org The precise chemical shift would be characteristic of a fluorine atom attached to an aromatic ring bearing both an alkyl and an ester-containing alkyl group. researchgate.netnih.gov Furthermore, this signal would be split into a multiplet due to coupling with nearby protons on the aromatic ring, providing valuable information about its substitution pattern. wikipedia.org
Two-Dimensional NMR (e.g., COSY, HMQC, HMBC) for Connectivity and Spatial Relationships
While one-dimensional NMR provides information about the types of atoms present, two-dimensional (2D) NMR experiments reveal how these atoms are connected within the molecule.
COSY (Correlation Spectroscopy) would establish proton-proton (¹H-¹H) coupling networks. For this compound, this would be crucial for confirming the connectivity within the ethyl group (correlations between the -CH2- and -CH3 protons) and for assigning the protons on the aromatic ring by identifying which protons are adjacent to each other.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon and proton atoms. This experiment would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation) is arguably one of the most powerful 2D NMR techniques for structural elucidation. It shows correlations between carbons and protons that are two or three bonds apart. For this compound, HMBC would be instrumental in piecing together the entire molecular structure. For example, it would show correlations from the benzylic protons to the aromatic carbons and the carbonyl carbon, and from the aromatic protons to neighboring aromatic carbons, thus confirming the substitution pattern on the benzene ring.
X-ray Crystallography for Solid-State Structure Determination
Should this compound be a crystalline solid, X-ray crystallography would provide the most definitive structural information. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This analysis yields a precise three-dimensional model of the molecule in the solid state, providing accurate bond lengths, bond angles, and information about the intermolecular interactions, such as packing in the crystal lattice. While no specific crystallographic data for this compound has been found in the surveyed literature, the analysis of structurally similar compounds can provide insights into the expected molecular geometry.
Infrared (IR) Spectroscopy for Functional Group Identification and Molecular Fingerprinting
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. youtube.com The IR spectrum of this compound would be expected to show several characteristic absorption bands.
The most prominent feature would be a strong absorption band corresponding to the carbonyl (C=O) stretch of the ester group, typically appearing in the range of 1735-1750 cm⁻¹. orgchemboulder.com The presence of conjugation with the aromatic ring would likely shift this peak to a slightly lower wavenumber. libretexts.org Other key absorptions would include C-O stretching vibrations from the ester group, C-H stretching vibrations from the aromatic and aliphatic portions of the molecule, and vibrations associated with the carbon-fluorine bond. The region below 1500 cm⁻¹, known as the fingerprint region, would contain a complex pattern of absorptions that is unique to the molecule and can be used for identification by comparison with a known standard. nist.gov
Expected IR Absorption Bands for this compound:
| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |
| C=O (Ester) | 1735-1750 | Strong |
| C-H (Aromatic) | 3000-3100 | Medium |
| C-H (Aliphatic) | 2850-3000 | Medium |
| C-O (Ester) | 1000-1300 | Strong |
| C-F (Aryl Fluoride) | 1100-1400 | Strong |
| C=C (Aromatic) | 1450-1600 | Medium to Weak |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
